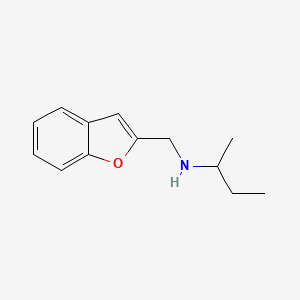

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine

Description

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine is an arylalkylamine derivative featuring a benzofuran moiety linked to a secondary amine substituted with a sec-butyl (butan-2-yl) group. The benzofuran core contributes aromatic stability and π-π interactions, while the sec-butyl group may influence lipophilicity and stereochemical behavior.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C13H17NO/c1-3-10(2)14-9-12-8-11-6-4-5-7-13(11)15-12/h4-8,10,14H,3,9H2,1-2H3 |

InChI Key |

NTCKZCGEOQVAIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine typically involves the reaction of benzofuran derivatives with butan-2-ylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring or the amine group are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

- Oxidized derivatives

- Reduced amine derivatives

- Substituted benzofuran derivatives

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine has shown potential in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. These interactions can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities with related compounds:

Key Observations:

- Benzofuran vs. Benzodioxole : Replacing benzofuran with benzodioxole () introduces an additional oxygen atom, increasing polarity and molecular weight (207.27 vs. 215.29). Benzodioxole derivatives often exhibit altered metabolic stability and receptor binding compared to benzofuran analogs .

- Salt Forms : Analogs like 2-MAPB and N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride () demonstrate the use of HCl salts to improve crystallinity and solubility .

Physicochemical Properties

- Boiling Point and Density : The benzodioxole analog () has a boiling point of 290.3°C and density of 1.1 g/cm³, which may differ from the target compound due to reduced aromaticity and increased oxygen content.

- Spectral Data : 2-MAPB () was characterized using ¹H/¹³C NMR, GC-MS, and FTIR, with key peaks at 3275 cm⁻¹ (N–H stretch) and 1635 cm⁻¹ (C–N stretch). Similar techniques would apply to the target compound for structural confirmation .

Biological Activity

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety combined with a butan-2-ylamine group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the development of derivatives with enhanced biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the benzofuran moiety plays a crucial role in the compound's interaction with microbial targets, potentially through enzyme inhibition or disruption of cellular processes .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various models. Initial findings suggest that it may interfere with specific signaling pathways involved in tumor growth.

A study reported that derivatives of benzofuran compounds exhibited cytotoxic effects against several cancer cell lines, indicating that this compound could similarly possess anticancer properties .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with specific receptors or proteins within cells, altering their function.

- Oxidative Stress : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Further studies utilizing molecular docking and enzyme inhibition assays are needed to elucidate these mechanisms more clearly .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds, providing a framework for understanding this compound's potential applications:

- Antimicrobial Activity : A study demonstrated that benzofuran derivatives showed broad-spectrum antimicrobial effects against both bacterial and fungal pathogens, supporting the hypothesis that this compound may share similar properties .

- Cytotoxicity Against Cancer Cells : Another investigation reported that certain benzofuran-based compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting a pathway for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between benzofuran-2-ylmethyl halides (e.g., chloride) and butan-2-amine under basic conditions. Sodium hydroxide or potassium carbonate in solvents like dichloromethane or toluene facilitates the reaction, with yields dependent on stoichiometry and temperature control. Optimization involves adjusting the base strength (e.g., using anhydrous conditions to minimize hydrolysis) and monitoring reaction progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural elucidation employs a combination of spectroscopic methods:

- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing benzofuran aromatic protons (δ 6.8–7.5 ppm) and butan-2-yl methyl groups (δ 1.0–1.5 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 218.14 for CHNO).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving stereochemistry and intermolecular interactions .

Q. What preliminary biological activities have been reported for this compound?

Preliminary studies suggest activity at serotonin receptors (e.g., 5-HT), with binding assays showing moderate affinity (K ~50–100 nM). In vitro enzyme inhibition assays (e.g., monoamine oxidases) and cytotoxicity screens (e.g., against cancer cell lines) are used to profile activity. Comparisons with analogs highlight the benzofuran moiety as critical for target engagement .

Advanced Research Questions

Q. How do stereochemical variations in the benzofuran or butan-2-yl groups influence biological activity?

Enantiomers of structurally similar compounds (e.g., (1S)- vs. (1R)-benzofuran derivatives) exhibit divergent binding affinities. For example, (1S)-enantiomers show 10-fold higher 5-HT receptor selectivity due to optimized hydrophobic interactions in the receptor pocket. Stereochemical analysis via chiral HPLC or circular dichroism is essential for correlating configuration with activity .

Q. How can researchers resolve contradictions in reported binding affinities across studies?

Discrepancies often arise from assay variability (e.g., radioligand vs. fluorescence polarization). To address this:

- Use orthogonal assays (e.g., functional cAMP vs. calcium flux assays).

- Perform mutagenesis studies to identify critical receptor residues influencing binding.

- Validate findings with computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions .

Q. What experimental design strategies improve selectivity for target receptors over off-targets?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups on benzofuran) and measure off-target binding (e.g., 5-HT, 5-HT).

- Competitive Binding Assays : Co-incubate with reference antagonists (e.g., ketanserin for 5-HT) to quantify selectivity ratios.

- In Silico Screening : Predict off-target interactions using pharmacophore models derived from PubChem BioAssay data .

Methodological Considerations

- Data Interpretation : Always cross-validate crystallographic data (e.g., SHELX-refined structures) with spectroscopic results to confirm purity and stereochemistry .

- Safety Protocols : Handle amines under inert atmospheres to prevent oxidation, and use PPE due to potential skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.